molecular formula C39H41N B098762 Benzenamine, 2,4-bis(1-methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]- CAS No. 17419-19-1

Benzenamine, 2,4-bis(1-methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]-

Cat. No.: B098762
CAS No.: 17419-19-1
M. Wt: 523.7 g/mol
InChI Key: CNNKURHFWJWJER-UHFFFAOYSA-N
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Description

Benzenamine, 2,4-bis(1-methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]- is a useful research compound. Its molecular formula is C39H41N and its molecular weight is 523.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenamine, 2,4-bis(1-methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenamine, 2,4-bis(1-methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,4-bis(2-phenylpropan-2-yl)-N-[4-(2-phenylpropan-2-yl)phenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H41N/c1-37(2,29-16-10-7-11-17-29)32-22-25-34(26-23-32)40-36-27-24-33(38(3,4)30-18-12-8-13-19-30)28-35(36)39(5,6)31-20-14-9-15-21-31/h7-28,40H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNKURHFWJWJER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)NC3=C(C=C(C=C3)C(C)(C)C4=CC=CC=C4)C(C)(C)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H41N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066198
Record name Benzenamine, 2,4-bis(1-methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7066198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17419-19-1
Record name 2,4-Bis(1-methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17419-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 2,4-bis(1-methyl-1-phenylethyl)-N-(4-(1-methyl-1-phenylethyl)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017419191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 2,4-bis(1-methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenamine, 2,4-bis(1-methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7066198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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